methyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazolo[3,2-a]pyrimidine core, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a multi-component reaction. One common method includes the condensation of ethyl acetoacetate, 1,3-thiazol-2-amine, and an aromatic aldehyde in isopropyl alcohol at room temperature under ultrasonic activation . This method aligns with the principles of green chemistry, emphasizing environmental safety and efficiency.
Industrial Production Methods
Industrial production methods for this compound may involve similar multi-component reactions but on a larger scale. The use of microwave irradiation and other advanced techniques can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert certain functional groups into more reactive forms.
Substitution: Common in modifying the aromatic ring or the thiazolo[3,2-a]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Methyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share the same core structure and exhibit similar biological activities.
Triazolo[4,3-a]pyrimidines: Structurally similar but with a different arrangement of nitrogen atoms, leading to distinct properties.
Bicyclic Thiadiazolo[3,2-α]Pyrimidines: Another class of compounds with comparable biological activities.
Uniqueness
Methyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate stands out due to its specific substitution pattern on the aromatic ring and the thiazolo[3,2-a]pyrimidine core.
Properties
Molecular Formula |
C20H24N2O5S |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
methyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H24N2O5S/c1-6-26-14-9-8-13(10-15(14)27-7-2)17-16(19(24)25-5)11(3)21-20-22(17)18(23)12(4)28-20/h8-10,12,17H,6-7H2,1-5H3 |
InChI Key |
SCFDTKCXLPJMJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)C(S3)C)C)C(=O)OC)OCC |
Origin of Product |
United States |
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